molecular formula C23H29N4O4S2 B12302037 CID 167995017

CID 167995017

Cat. No.: B12302037
M. Wt: 489.6 g/mol
InChI Key: ULLPYUXUHNIPGG-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 167995017” is a chemical entity listed in the PubChem database

Preparation Methods

Industrial Production Methods: Industrial production methods for CID 167995017 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: CID 167995017 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure that can interact with different reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 167995017 has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. In industry, it can be utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 167995017 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various physiological effects. The detailed molecular mechanisms and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H29N4O4S2

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C23H29N4O4S2/c1-13-19(33-12-25-13)16-7-5-15(6-8-16)10-24-21(30)18-9-17(29)11-27(18)22(31)20(23(3,4)32)26-14(2)28/h5-8,12,17-18,29,32H,9-11H2,1-4H3,(H,24,30)(H,26,28)/t17-,18+/m1/s1

InChI Key

ULLPYUXUHNIPGG-MSOLQXFVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C](C(C)(C)S)NC(=O)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)[C](C(C)(C)S)NC(=O)C)O

Origin of Product

United States

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